Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Overview
Description
Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 is a deuterated derivative of 4-methylbenzenesulfonic acid hydrazide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 typically involves multiple steps of organic synthesis.
Industrial Production Methods
The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in labeling studies due to the presence of deuterium, which helps in tracing molecular pathways.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 involves its interaction with molecular targets through its sulfonic acid and hydrazide groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid hydrazide: The non-deuterated form of the compound.
Tosylhydrazide: Another sulfonic acid hydrazide with similar chemical properties.
Uniqueness
The presence of deuterium atoms in Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in research applications, such as improved stability and the ability to trace molecular interactions more effectively .
Properties
IUPAC Name |
N,N',N'-trideuterio-4-methylbenzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3/i/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGLPKIVTVWCFT-ZRLBSURWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.